Methanone, (2-mercaptophenyl)(4-methylphenyl)-
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Overview
Description
Methanone, (2-mercaptophenyl)(4-methylphenyl)- is an organic compound with a unique structure that includes both a mercapto group and a methylphenyl group
Chemical Reactions Analysis
Methanone, (2-mercaptophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (2-mercaptophenyl)(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition due to its mercapto group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-mercaptophenyl)(4-methylphenyl)- involves interactions with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
Methanone, (2-mercaptophenyl)(4-methylphenyl)- can be compared with other similar compounds such as:
Benzophenone: Lacks the mercapto group, making it less reactive in certain biological contexts.
4-Methylbenzophenone: Similar structure but without the mercapto group, leading to different reactivity and applications.
2-Mercaptophenyl phenyl methanone: Similar but lacks the methyl group, affecting its physical and chemical properties.
Properties
CAS No. |
162154-37-2 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(4-methylphenyl)-(2-sulfanylphenyl)methanone |
InChI |
InChI=1S/C14H12OS/c1-10-6-8-11(9-7-10)14(15)12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
InChI Key |
KAMXTBBAUBFVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2S |
Origin of Product |
United States |
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